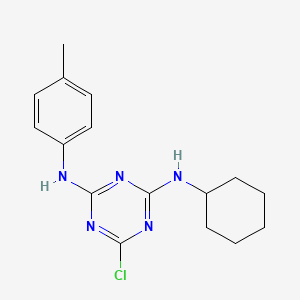![molecular formula C25H18FNO6 B11509302 {4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11509302.png)
{4-[2-(3-fluorophenyl)-4-hydroxy-5-oxo-3-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid is a complex organic compound with a unique structure that includes a benzoyl group, a fluorophenyl group, and a pyrrol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to produce hydroxy benzophenones . The final step involves the reaction of the intermediate compound with 2-(4-benzoyl-2-bromo-phenoxy) acetic acid in the presence of thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and fluorophenyl groups may facilitate binding to specific sites, while the pyrrol ring could participate in hydrogen bonding or other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-benzoylphenoxy)acetic acid: Lacks the fluorophenyl and pyrrol groups, making it less complex.
3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl acetic acid: Similar structure but different substitution pattern.
4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl derivatives: Share the pyrrol ring but differ in other substituents.
Uniqueness
The uniqueness of 2-{4-[3-benzoyl-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzoyl and fluorophenyl groups, along with the pyrrol ring, allows for diverse interactions and reactivity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C25H18FNO6 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
2-[4-[(3Z)-2-(3-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C25H18FNO6/c26-17-8-4-7-16(13-17)22-21(23(30)15-5-2-1-3-6-15)24(31)25(32)27(22)18-9-11-19(12-10-18)33-14-20(28)29/h1-13,22,30H,14H2,(H,28,29)/b23-21- |
Clave InChI |
WZKCLSXIOIIJCA-LNVKXUELSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)F)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)OCC(=O)O)C4=CC(=CC=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11509224.png)
![1-(4-chlorophenyl)-2-[(5-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]ethanone](/img/structure/B11509227.png)
![N-benzyl-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B11509230.png)
![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11509233.png)
![Ethyl 1-(3-oxo-3-{[4-(trifluoromethoxy)phenyl]amino}propyl)-4-phenylpiperidine-4-carboxylate](/img/structure/B11509238.png)
![7-(2-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11509243.png)
![5-Chloro-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11509245.png)
![diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate](/img/structure/B11509256.png)
![4-[(2-Chloro-4-fluorophenoxy)methyl]-6-morpholino-1,3,5-triazin-2-amine](/img/structure/B11509266.png)

![1-(morpholin-4-yl)-2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}ethanone](/img/structure/B11509276.png)
![5-[(3,4-diethoxybenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole](/img/structure/B11509308.png)
![(2-Fluoro-benzyl)-[2-(5-methoxy-2-methyl-1H-indol-3-yl)-ethyl]-amine](/img/structure/B11509311.png)
